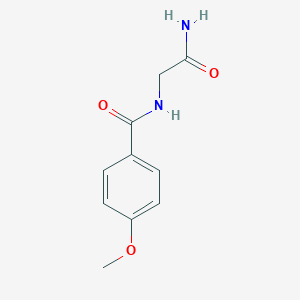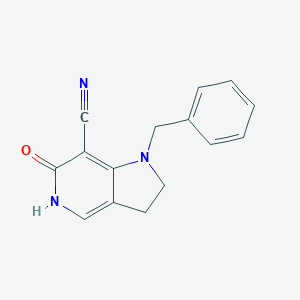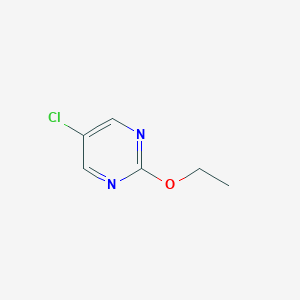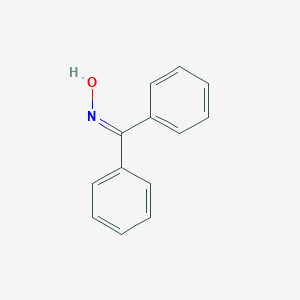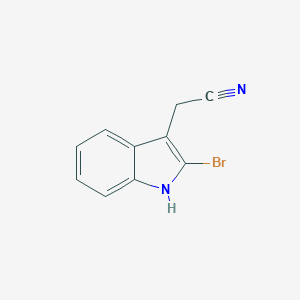
1H-Indole-3-acetonitrile, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetonitrile, 2-bromo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2-bromoindole-3-acetonitrile and is a derivative of indole. It has been studied for its potential use in the synthesis of various compounds and its applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetonitrile, 2-bromo- is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic molecules to form new compounds. This mechanism of action has been studied extensively in the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Indole-3-acetonitrile, 2-bromo- are not well understood. However, it has been studied for its potential use in the development of new drugs and therapies. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole-3-acetonitrile, 2-bromo- in lab experiments include its potential use in the synthesis of various compounds and its applications in scientific research. However, its limitations include its complex synthesis process and the need for specific conditions to ensure the desired product is obtained.
Direcciones Futuras
There are several future directions for the study of 1H-Indole-3-acetonitrile, 2-bromo-. These include its potential use in the development of new drugs and therapies, its applications in the synthesis of various compounds, and its potential use in the development of new analytical techniques. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1H-Indole-3-acetonitrile, 2-bromo- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoindole and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetonitrile, 2-bromo- has several potential applications in scientific research. It has been studied for its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the development of new analytical techniques.
Propiedades
Número CAS |
106050-92-4 |
|---|---|
Nombre del producto |
1H-Indole-3-acetonitrile, 2-bromo- |
Fórmula molecular |
C10H7BrN2 |
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
2-(2-bromo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |
Clave InChI |
JZYCINFSLNJNEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Sinónimos |
(2-bromo-1H-indol-3-yl)-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



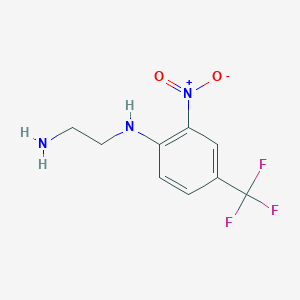
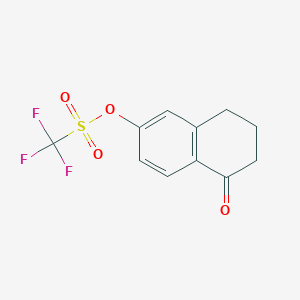
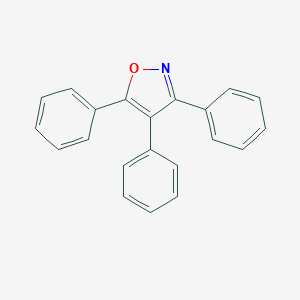
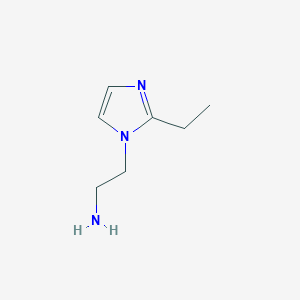
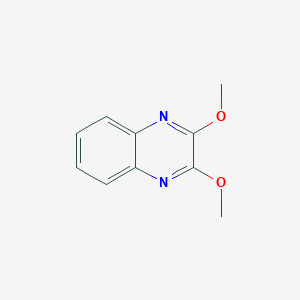
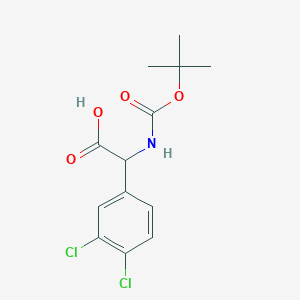
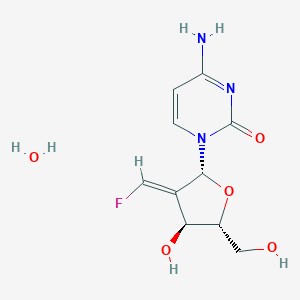
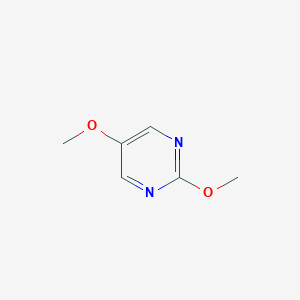

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
